molecular formula C10H6BrFO2 B13178795 Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

Cat. No.: B13178795
M. Wt: 257.06 g/mol
InChI Key: ATUQUWVQVIIVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H6BrFO2 It is a derivative of propiolic acid, featuring a bromo and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate typically involves the esterification of 4-bromo-2-fluorophenylacetylene with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of halogenated phenyl derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromo and fluoro substituents enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate
  • Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate
  • Methyl 3-(4-bromo-2-chlorophenyl)prop-2-ynoate

Comparison: Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both bromo and fluoro groups can enhance the compound’s reactivity and binding affinity in biological systems .

Biological Activity

Methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a propyne moiety attached to a phenyl ring substituted with both bromine and fluorine atoms. The presence of these halogen substituents is known to enhance the compound's reactivity and binding affinity towards biological targets, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The halogen substituents (bromo and fluoro) increase the compound's lipophilicity and electron-withdrawing capacity, which can modulate enzyme activity or receptor binding. This interaction often leads to various biological effects, including potential therapeutic applications in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, overcoming common resistance mechanisms.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through various pathways. The specific mechanism involves the modulation of signaling pathways related to cell survival and death, making it a candidate for further development in cancer therapy .

Case Studies

Several studies highlight the biological activities of this compound:

  • Antimicrobial Efficacy : A study tested the compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsMIC (µM)
AntimicrobialE. coliInhibition of growth5 - 15
S. aureusInhibition of growth10 - 20
AnticancerVarious cancer cell linesInduction of apoptosis< 10

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on ActivityComments
Bromo (Br)Increases binding affinityEnhances lipophilicity
Fluoro (F)Modulates enzyme interactionAlters electronic properties

Properties

Molecular Formula

C10H6BrFO2

Molecular Weight

257.06 g/mol

IUPAC Name

methyl 3-(4-bromo-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3

InChI Key

ATUQUWVQVIIVLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.